![molecular formula C18H21NO4S B2898513 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034261-54-4](/img/structure/B2898513.png)
2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide, also known as INDY, is a novel compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, and its biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves the inhibition of OATs. OATs are responsible for the transport of organic anions across cell membranes, and their inhibition by 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide leads to a reduction in the excretion of organic anions in the urine. This reduction in organic anion excretion has been found to have a number of physiological effects, including the reduction of blood pressure and the prevention of kidney stone formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide have been extensively studied. In addition to its effects on OATs, 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been found to have a number of other effects on cellular metabolism and physiology. These effects include the inhibition of mitochondrial respiration, the reduction of oxidative stress, and the modulation of intracellular calcium levels. Additionally, 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide for lab experiments is its specificity for OATs. This specificity allows for the selective inhibition of OATs without affecting other transporters or cellular processes. Additionally, the synthesis method for 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is relatively simple and produces high yields of pure compound. However, one limitation of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for the study of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide. One area of research is the development of novel therapeutic agents for kidney diseases based on the inhibition of OATs. Additionally, 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide may have potential applications in the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide and its potential applications in scientific research and medicine.
Synthesis Methods
The synthesis of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with sulfonamide and benzyl chloride. This reaction results in the formation of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide. This synthesis method has been optimized to produce high yields of pure 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide.
Scientific Research Applications
2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the primary applications of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is in the study of the role of organic anion transporters (OATs) in renal function. 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been found to be a potent inhibitor of OATs, which has led to its use in the study of renal physiology and the development of novel therapeutic agents for kidney diseases. Additionally, 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-16-9-5-6-10-17(16)24(20,21)19-13-18(23-2)11-14-7-3-4-8-15(14)12-18/h3-10,19H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTJLFFJYXASOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide |
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